2-cyano-N-cyclopropylbenzenesulfonamide
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Overview
Description
2-cyano-N-cyclopropylbenzene-1-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a benzene ring, with a cyano group and a cyclopropyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclopropylbenzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with cyclopropylamine, followed by the introduction of the cyano group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Benzene-1-sulfonyl chloride reacts with cyclopropylamine in the presence of a base to form N-cyclopropylbenzene-1-sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclopropylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-cyclopropylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclopropylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to competitively inhibit enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds such as sulfamethoxazole and sulfadiazine share the sulfonamide functional group and are used as antibiotics.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond and are used in various chemical syntheses.
Uniqueness
2-cyano-N-cyclopropylbenzene-1-sulfonamide is unique due to the presence of both a cyano group and a cyclopropyl group, which confer distinct chemical properties and reactivity. The cyano group provides a site for further functionalization, while the cyclopropyl group introduces strain and rigidity, affecting the compound’s overall stability and reactivity .
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-cyano-N-cyclopropylbenzenesulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c11-7-8-3-1-2-4-10(8)15(13,14)12-9-5-6-9/h1-4,9,12H,5-6H2 |
InChI Key |
QZQGGTVCIZIRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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